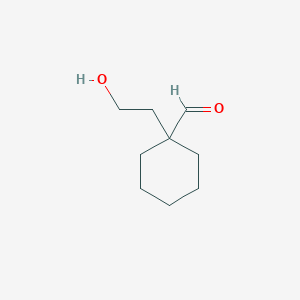
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is a cyclohexane derivative with a hydroxyethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene oxide in the presence of a base to form 1-(2-hydroxyethyl)cyclohexanol, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)cyclohexanol.
Substitution: Various ethers and esters depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxyethyl group.
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde with different reactivity.
2-Hydroxycyclohexanone: Contains a hydroxyl group and a ketone instead of an aldehyde.
Uniqueness: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxyethyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c10-7-6-9(8-11)4-2-1-3-5-9/h8,10H,1-7H2 |
InChI-Schlüssel |
AHJPOCOZKYFRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


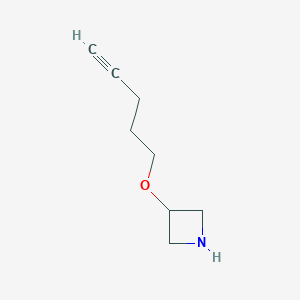


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)
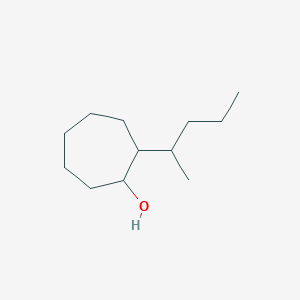
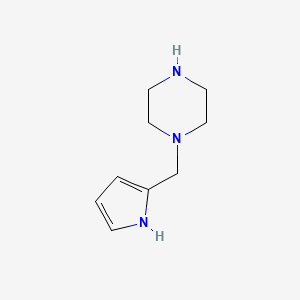
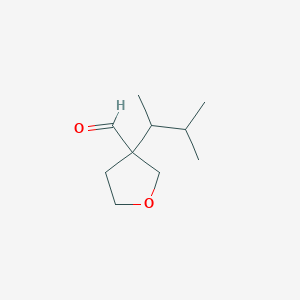
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
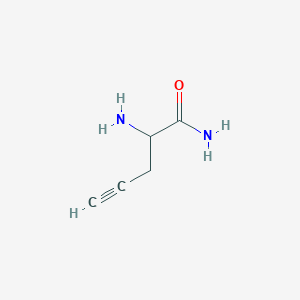
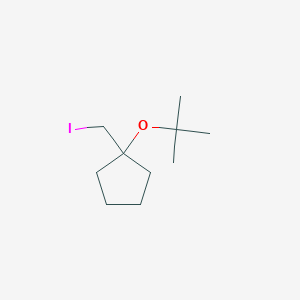
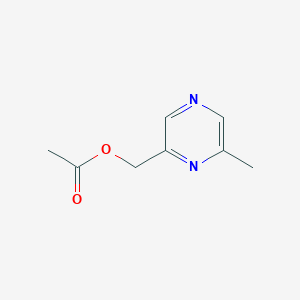
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

